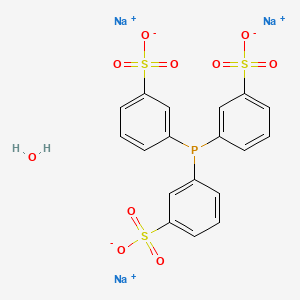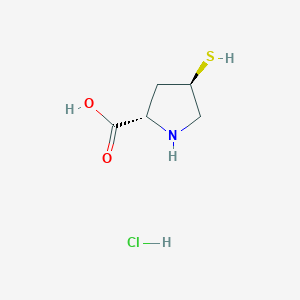
Titanium tris(dioctylphosphato)isopropoxide; 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium tris(dioctylphosphato)isopropoxide (Ti(OPri)3) is an organometallic compound composed of titanium, three dioctylphosphate, and one isopropoxide group. It is a white solid and is commercially available in a 90% solution in isopropanol. Ti(OPri)3 is a versatile reagent which has found applications in a variety of fields, including organic synthesis, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
Ti(OPri)3 has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of polymers and other organic compounds, as a ligand for the immobilization of enzymes, and as a reagent for the synthesis of organometallic compounds. Ti(OPri)3 has also been used in the synthesis of nanomaterials, such as nanotubes and nanowires, and in the synthesis of inorganic materials, such as ceramics and semiconductors.
Mecanismo De Acción
Ti(OPri)3 acts as a Lewis acid, which means it can donate electrons to other molecules. This allows it to act as a catalyst for a variety of reactions, including the synthesis of polymers and other organic compounds. Ti(OPri)3 can also act as a ligand, which allows it to bind to and stabilize enzymes and other biomolecules.
Biochemical and Physiological Effects
Ti(OPri)3 is not known to have any direct biochemical or physiological effects. However, due to its ability to act as a catalyst and ligand, it can be used to modify the activity of enzymes and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of Ti(OPri)3 is its versatility; it can be used in a variety of applications, from organic synthesis to biochemistry. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that Ti(OPri)3 is a strong acid, and should be handled with caution.
Direcciones Futuras
The use of Ti(OPri)3 is likely to continue to expand in the future. It has potential applications in the synthesis of new materials, such as nanomaterials and organic polymers, as well as in the immobilization of enzymes and other biomolecules. Ti(OPri)3 could also be used in the development of new catalysts and ligands for organic synthesis. Additionally, Ti(OPri)3 could be used in the development of new drug delivery systems, as well as in the development of new materials for medical applications.
Métodos De Síntesis
Ti(OPri)3 is typically synthesized by the reaction of titanium tetrachloride with dioctylphosphoric acid and isopropanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically heated to around 100°C. The reaction is typically complete in a few hours, and the resulting product is a white solid which can be isolated by filtration and dried.
Propiedades
IUPAC Name |
dioctyl phosphono phosphate;propan-2-ol;titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36O7P2.C3H8O.Ti/c3*1-3-5-7-9-11-13-15-21-25(20,23-24(17,18)19)22-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H2,17,18,19);3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXNFEMPRRJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CCCCCCCCOP(=O)(OCCCCCCCC)OP(=O)(O)O.CC(C)O.[Ti] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H116O22P6Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl tri(dioctylpyrophosphate)titanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)





